Cend-1

Descripción

Propiedades

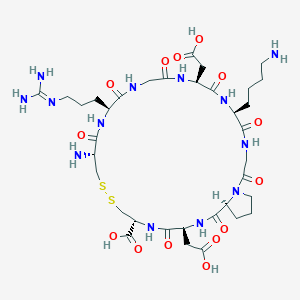

IUPAC Name |

(6S,9S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTTWXCDIRTOQX-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57N13O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392278-76-0 | |

| Record name | IRGD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392278760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of the iRGD Peptide

Executive Summary: The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a solution to the critical challenge of poor drug penetration into solid tumors. Discovered through in vivo phage display, this nine-amino-acid cyclic peptide, CRGDKGPDC, leverages a unique three-step mechanism to home to tumors and actively transport co-administered or conjugated therapeutic agents deep into the tumor parenchyma.[1][2][3][4] This guide provides a detailed overview of iRGD's discovery, its mechanism of action via the C-end Rule (CendR) pathway, preclinical data, and the key experimental protocols used in its development.

Discovery of iRGD: An In Vivo Phage Display Approach

The iRGD peptide was identified from screenings of phage display libraries in live tumor-bearing mice, a technique that selects for peptides that can navigate the complex biological environment to reach a specific target.[3][4] Unlike in vitro methods, in vivo phage display allows for the discovery of peptides that bind to unique vascular "zip codes" present in specific tissues, such as tumors.[5][6]

The process involves intravenously injecting a diverse library of bacteriophages, each displaying a different peptide sequence on its surface, into a tumor-bearing animal model.[7][8] After a circulation period, unbound phages are washed out via systemic perfusion.[6] The target organ—in this case, the tumor—is then excised, and the bound phages are recovered, amplified, and used for subsequent rounds of selection.[6][7] This iterative process enriches for phage clones that display peptides with a high affinity and specificity for the tumor microenvironment.[7] Through this methodology, the prototypic iRGD peptide, CRGDKGPDC, was identified.[1][4]

Mechanism of Action: The C-end Rule (CendR) Pathway

The superior tumor-penetrating ability of iRGD stems from a sequential, three-step mechanism that distinguishes it from traditional RGD peptides.[1][4] This process involves dual-receptor targeting and proteolytic activation within the tumor microenvironment.[2][9]

-

Step 1: Tumor Homing via Integrin Binding : The exposed Arginine-Glycine-Aspartic acid (RGD) motif within the cyclic iRGD peptide sequence specifically binds to αvβ3 and αvβ5 integrins.[9][10] These integrins are highly expressed on the surface of endothelial cells in tumor neovasculature and on many tumor cells, serving as a docking mechanism that concentrates the peptide at the tumor site.[5][10]

-

Step 2: Proteolytic Cleavage : Once bound to integrins, iRGD is susceptible to proteolytic cleavage by proteases present in the tumor microenvironment.[1][2] This cleavage occurs at the Lys-Gly bond, removing the C-terminal GPDC portion and exposing a newly C-terminal CRGDK fragment.[2][11]

-

Step 3: NRP-1 Binding and Enhanced Permeability : The proteolytic cleavage reveals a cryptic C-end Rule (CendR) motif, characterized by the sequence R/KXXR/K at the C-terminus.[12][13] In the case of iRGD, the exposed CRGDK fragment presents this active CendR motif.[1][2] This fragment has a reduced affinity for integrins but gains a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[9][12] The binding of the CendR motif to NRP-1 triggers a bulk transport pathway, possibly a form of endocytosis/exocytosis, that actively transports the peptide and any nearby molecules (bystander effect) across the vascular barrier and deep into the tumor tissue.[4][12][13]

Preclinical Efficacy and Applications

The iRGD peptide has demonstrated remarkable versatility and efficacy in preclinical models across a wide range of cancers. A key advantage is its ability to enhance the delivery of various therapeutic agents, from small molecule chemotherapeutics to large nanoparticles and antibodies, through simple co-administration without the need for chemical conjugation.[12][14]

The following tables summarize key quantitative findings from various preclinical studies.

Table 1: Receptor Binding Affinities

| Peptide/Fragment | Target Receptor | Binding Affinity (IC50 / Kd) | Reference |

|---|---|---|---|

| iRGD (cyclic) | αvβ3 and αvβ5 Integrins | Mid-to-low nanomolar range | [5][9] |

| CRGDK (cleaved) | Neuropilin-1 (NRP-1) | 50- to 150-fold higher than to integrins |[1][9] |

Table 2: Enhanced Tumor Accumulation and Therapeutic Efficacy

| Therapeutic Agent | Cancer Model | Enhancement with iRGD Co-administration | Reference |

|---|---|---|---|

| Doxorubicin (small molecule) | Prostate Cancer (22Rv1) | 7-fold increase in tumor accumulation | [12] |

| Doxorubicin (1 mg/kg) | Prostate Cancer (22Rv1) | Efficacy equivalent to 3 mg/kg Doxorubicin alone | [12] |

| Nab-paclitaxel (nanoparticle) | Multiple models | Enhanced tumor penetration and efficacy | [12] |

| Trastuzumab (antibody) | Breast Cancer | Increased accumulation outside tumor blood vessels | [5][12] |

| Cisplatin | Transplantation models | 30% increase in survival rates | [10] |

| Paclitaxel-loaded nanoparticles | Glioma (C6) | Markedly increased survival rates |[10] |

Key Experimental Protocols

Reproducing the findings related to iRGD requires specific experimental methodologies. Below are detailed protocols for two key assays.

Objective: To visualize and quantify the ability of iRGD to enhance the penetration of a co-administered fluorescent agent from tumor blood vessels into the tumor parenchyma.

Materials:

-

Tumor-bearing mice (e.g., xenograft or transgenic models).

-

iRGD peptide solution (e.g., 4 µmol/kg).

-

Fluorescently labeled dextran or a fluorescent drug (e.g., Doxorubicin).

-

Vascular marker (e.g., FITC-lectin or anti-CD31 antibody).

-

PBS, 4% Paraformaldehyde (PFA), OCT embedding medium.

-

Confocal microscope.

Procedure:

-

Injection: Anesthetize the tumor-bearing mouse. Intravenously inject the vascular marker (e.g., FITC-lectin) and allow it to circulate for 15 minutes to label the blood vessels.

-

Co-administration: Intravenously inject the fluorescent agent (e.g., Doxorubicin) either alone (control group) or mixed with the iRGD peptide (treatment group).

-

Circulation Time: Allow the agents to circulate for a defined period (e.g., 30-60 minutes).

-

Perfusion: Terminally anesthetize the mouse and perform cardiac perfusion with PBS followed by 4% PFA to wash out blood and fix the tissues.

-

Tissue Processing: Excise the tumor and other control organs. Post-fix the tissues in 4% PFA overnight, then cryoprotect in a sucrose solution. Embed the tissues in OCT medium and freeze.

-

Sectioning: Cut 20-50 µm thick frozen sections using a cryostat.

-

Imaging: Mount the sections on slides and visualize using a confocal microscope. Capture images of the tumor, specifically imaging the channels for the vascular marker and the fluorescent agent.

-

Analysis: Quantify the extravasation of the fluorescent agent by measuring its signal intensity as a function of distance from the nearest labeled blood vessel. Compare the penetration depth between the control and iRGD-treated groups.

Objective: To determine the binding affinity (e.g., IC50) of iRGD to its target receptors, integrin αvβ3 and NRP-1.

Materials:

-

Recombinant human integrin αvβ3 and NRP-1 proteins.

-

High-binding 96-well microplates.

-

Biotinylated iRGD or another known biotinylated ligand for the receptor.

-

Unlabeled iRGD peptide (as the competitor).

-

Streptavidin-HRP (Horse-Radish Peroxidase).

-

TMB substrate.

-

Blocking buffer (e.g., BSA in TBS-T).

-

Wash buffer (TBS-T).

-

Plate reader.

Procedure:

-

Coating: Coat the wells of a 96-well plate with the recombinant receptor (e.g., 1 µg/mL integrin αvβ3) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.

-

Competition: Prepare serial dilutions of the unlabeled iRGD peptide. Add these dilutions to the wells along with a constant, pre-determined concentration of the biotinylated ligand. Incubate for 1-2 hours.

-

Detection: Wash the plate thoroughly. Add Streptavidin-HRP to each well and incubate for 1 hour. The HRP will bind to the biotinylated ligand that is bound to the receptor.

-

Development: Wash the plate again. Add TMB substrate to each well. A color change will occur, proportional to the amount of bound biotinylated ligand.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the logarithm of the competitor (iRGD) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of iRGD required to inhibit 50% of the biotinylated ligand's binding.

Conclusion and Future Perspectives

The iRGD peptide has established itself as a powerful and versatile tool for overcoming the delivery barriers inherent to solid tumors. Its unique, tumor-activated mechanism allows for enhanced penetration of a broad range of anticancer agents, improving their therapeutic index.[12] The simplicity of co-administration provides a clear path for clinical translation, as it does not require the creation of new chemical entities.[12][15] An iRGD-based drug, CEND-1 (LSTA1), is already in clinical trials for patients with metastatic pancreatic ductal adenocarcinoma, highlighting its therapeutic promise.[4][16] Future research will likely focus on optimizing dosing strategies, exploring new therapeutic combinations, and expanding the application of iRGD to other challenging diseases characterized by significant delivery barriers.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. iRGD peptide | Integrin | TargetMol [targetmol.com]

- 4. iRGD peptides - Wikipedia [en.wikipedia.org]

- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. In vivo Phage Display: A promising selection strategy for the improvement of antibody targeting and drug delivery properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]

- 16. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Cend-1 and the Tumor Microenvironment: A Technical Guide to a Novel Drug Delivery Platform

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cend-1, a nine-amino-acid cyclic peptide also known as iRGD, represents a promising strategy to overcome the formidable barriers of the tumor microenvironment (TME) that limit the efficacy of many anti-cancer therapies. By specifically targeting tumor vasculature and activating a novel transport pathway, this compound enhances the penetration and accumulation of co-administered therapeutic agents within the tumor parenchyma. This technical guide provides an in-depth overview of the core mechanisms of this compound, its dynamic interaction with the TME, and the experimental methodologies used to elucidate its function. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers and drug development professionals in oncology.

Introduction to this compound: The iRGD Peptide

This compound is a bifunctional cyclic peptide with the amino acid sequence CRGDKGPDC.[1] It was identified through phage display screening for peptides that home to tumor tissues.[2] Its unique tumor-penetrating property is conferred by a two-step mechanism involving sequential interactions with two different receptors that are often overexpressed in the TME.[2][3]

First, the exposed arginine-glycine-aspartic acid (RGD) motif on this compound binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[3] This binding event is followed by proteolytic cleavage of this compound by tumor-associated proteases, exposing a C-terminal C-end Rule (CendR) motif (R/KXXR/K).[2][3] This newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and cancer cells, triggering a transient increase in vascular permeability and activating a transport pathway that facilitates the extravasation and deep penetration of co-administered drugs into the tumor tissue.[1][2][3]

The this compound Signaling Pathway and Mechanism of Action

The interaction of this compound with its receptors initiates a signaling cascade that temporarily modifies the TME to enhance drug delivery.

Upon binding of the cleaved this compound to NRP-1, a key downstream event is the activation of a temporary, localized increase in vascular permeability. This process is thought to involve the opening of a trans-endothelial pathway, facilitating the passage of co-administered drugs from the bloodstream into the tumor interstitium.[2][4] NRP-1 signaling can also intersect with other crucial pathways in cancer, such as those mediated by Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor Receptor (EGFR), potentially influencing tumor cell proliferation, migration, and survival.[5][6]

Quantitative Data on this compound Efficacy

The ability of this compound to enhance the delivery and efficacy of various anti-cancer agents has been quantified in numerous preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound (iRGD)

| Therapeutic Agent | Cancer Model | Fold Increase in Tumor Accumulation | Reference |

| Abraxane (nab-paclitaxel) | 22Rv1 Prostate Cancer | 8-fold | [2] |

| Camptothecin-loaded Nanoparticles | Colon-26 Colon Cancer | Not specified, but significant | [5] |

| IR780 (imaging agent) | 4T1 Breast Cancer | Significantly higher than control | [7] |

| Doxorubicin | Various | Not specified, but enhanced | [8] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose | Plasma Half-life (t½) | Key Findings | Reference |

| Mouse | Various | ~25 minutes | Rapid systemic clearance, but significant tumor retention for several hours. | [9] |

| Rat | Various | Not specified | Comparable PK profile to other species. | [9] |

| Dog | Various | Not specified | Comparable PK profile to other species. | [9] |

| Monkey | Various | Not specified | Comparable PK profile to other species. | [9] |

Table 3: Phase 1 Clinical Trial of this compound in Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)

| Parameter | Value |

| Treatment Regimen | This compound + Gemcitabine + nab-Paclitaxel |

| Number of Patients (Efficacy Population) | 29 |

| Objective Response Rate (ORR) | 59% |

| Median Overall Survival (OS) | 13.2 months |

| Safety Profile | Acceptable, with no dose-limiting toxicities observed. Adverse events were consistent with those of gemcitabine and nab-paclitaxel. |

| Reference | [10][11] |

Interaction of this compound with the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). This compound's mechanism of action is intrinsically linked to its ability to modulate key components of the TME.

Remodeling the Extracellular Matrix

The dense ECM of many solid tumors poses a significant physical barrier to drug penetration. While direct quantitative data on this compound's effect on ECM remodeling is still emerging, its ability to increase the permeability of the tumor stroma suggests an indirect modulation of the ECM. By opening up transport pathways, this compound may facilitate the movement of drugs through the dense collagen and hyaluronan networks that characterize the stroma of tumors like pancreatic cancer.

Modulation of Tumor-Associated Macrophages (TAMs)

TAMs are a major component of the TME and can exist in a pro-inflammatory, anti-tumoral (M1) state or an anti-inflammatory, pro-tumoral (M2) state. A high M1/M2 ratio is generally associated with a better prognosis.[12][13] While specific studies quantifying the direct effect of this compound on TAM polarization are limited, the enhanced delivery of chemotherapeutics and immunomodulatory agents by this compound could indirectly influence the TAM phenotype. For instance, improved delivery of cytotoxic agents could lead to the release of tumor antigens and damage-associated molecular patterns (DAMPs) that promote M1 polarization.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the function and efficacy of this compound.

In Vivo Tumor Penetration Assay

This assay is crucial for visualizing and quantifying the ability of this compound to enhance the delivery of a payload into the tumor parenchyma.

Objective: To assess the tumor penetration of a fluorescently labeled peptide or drug co-administered with this compound.

Materials:

-

Tumor-bearing mice (e.g., xenograft or genetically engineered models).

-

This compound peptide.

-

Fluorescently labeled payload (e.g., FITC-dextran, fluorescently tagged drug, or quantum dots).

-

Saline or appropriate vehicle control.

-

Anesthesia.

-

Confocal microscope.

-

Image analysis software (e.g., ImageJ).

Protocol:

-

Administer this compound (e.g., via tail vein injection) to tumor-bearing mice. A control group should receive a vehicle.

-

After a predetermined time (e.g., 15-30 minutes), administer the fluorescently labeled payload intravenously.

-

Allow the payload to circulate for a specific duration (e.g., 1-4 hours).

-

Euthanize the mice and perfuse with saline to remove blood from the vasculature.

-

Excise the tumors and fix them in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions.

-

Prepare frozen tissue sections (e.g., 20-50 µm thick) using a cryostat.

-

Mount the sections on slides and counterstain for nuclei (e.g., with DAPI) and blood vessels (e.g., with an anti-CD31 antibody).

-

Image the sections using a confocal microscope, capturing fluorescence from the payload, blood vessels, and nuclei.

-

Quantify the fluorescence intensity of the payload within the tumor parenchyma, excluding the vascular space, using image analysis software. Compare the fluorescence intensity between the this compound treated and control groups to determine the fold increase in penetration.

Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a comprehensive, quantitative assessment of the biodistribution of a radiolabeled compound throughout the entire body.

Objective: To determine the tissue distribution and tumor accumulation of radiolabeled this compound or a co-administered drug.

Materials:

-

Radiolabeled compound (e.g., [³H]-Cend-1 or a ¹⁴C-labeled drug).

-

Tumor-bearing animals (typically rodents).

-

Carboxymethylcellulose (CMC) for embedding.

-

Cryomicrotome.

-

Phosphor imaging plates.

-

Phosphor imager and analysis software.

Protocol:

-

Administer the radiolabeled compound to the animals.

-

At various time points post-administration, euthanize the animals and immediately freeze them in a dry ice/hexane bath.

-

Embed the frozen carcasses in a CMC block.

-

Collect thin (e.g., 20-40 µm) whole-body sections using a cryomicrotome.

-

Mount the sections onto an adhesive tape and expose them to a phosphor imaging plate for a duration determined by the radioactivity level.

-

Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.

-

Include calibrated radioactive standards to allow for the quantification of radioactivity concentration in different tissues.

-

Analyze the images to determine the concentration of radioactivity in the tumor and various organs and tissues at each time point.[5][6]

Immunofluorescence Staining of M1/M2 Macrophages

This protocol allows for the visualization and quantification of different macrophage phenotypes within the tumor tissue.

Objective: To determine the ratio of M1 to M2 macrophages in tumor sections from this compound treated and control animals.

Materials:

-

Frozen or paraffin-embedded tumor tissue sections.

-

Primary antibodies against a pan-macrophage marker (e.g., F4/80 or CD68), an M1 marker (e.g., iNOS or CD86), and an M2 marker (e.g., Arginase-1 or CD206).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

-

Image analysis software.

Protocol:

-

Prepare the tissue sections (deparaffinize and rehydrate if using paraffin-embedded sections).

-

Perform antigen retrieval if necessary.

-

Block non-specific antibody binding.

-

Incubate the sections with a cocktail of primary antibodies against the pan-macrophage, M1, and M2 markers.

-

Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies.

-

Counterstain with DAPI.

-

Mount the coverslips.

-

Image the sections using a fluorescence microscope, capturing images from multiple random fields of view.

-

Quantify the number of M1-positive and M2-positive macrophages (co-localized with the pan-macrophage marker) per field of view using image analysis software.

-

Calculate the M1/M2 ratio for each tumor and compare between treatment groups.[14][15][16][17]

Visualizing Experimental and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the cyclical interaction between this compound, the TME, and the therapeutic response.

Conclusion and Future Directions

This compound has demonstrated significant potential as a tumor-penetrating peptide that can enhance the delivery and efficacy of a wide range of anti-cancer therapies. Its unique mechanism of action, which involves the sequential targeting of integrins and NRP-1, allows for a targeted modification of the tumor microenvironment, leading to increased drug accumulation in the tumor parenchyma. The promising results from preclinical studies and a Phase 1 clinical trial in pancreatic cancer underscore the clinical potential of this approach.

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergistic effects of this compound with a broader range of therapeutics, including immunotherapies, targeted therapies, and novel drug delivery systems.[18]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound-based therapies.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound-mediated drug delivery enhancement.

-

Expanding to Other Tumor Types: Evaluating the efficacy of this compound in other solid tumors characterized by a dense stroma and poor drug penetration.

References

- 1. Simple methodology for ensuring the precision of measuring radioactivity at low concentrations in very small tissues using quantitative whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. researchgate.net [researchgate.net]

- 4. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qps.com [qps.com]

- 6. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 10. graphviz.org [graphviz.org]

- 11. Dual αV-integrin and neuropilin-1 targeting peptide this compound plus nab-paclitaxel and gemcitabine for the treatment of metastatic pancreatic ductal adenocarcinoma: a first-in-human, open-label, multicentre, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the visualization and analysis of extracellular matrix protein structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunofluorescence of macrophages and microglia [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Neuropilin-1 as a Target for Cend-1: A Technical Guide to the CendR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropilin-1 (NRP-1) is a transmembrane glycoprotein that acts as a co-receptor for a variety of ligands, playing a crucial role in angiogenesis, neuronal guidance, and regulation of vascular permeability.[1][2][3] Its overexpression in many types of tumor cells and tumor-associated vasculature has made it a compelling target for anti-cancer therapies.[3][4] Cend-1 (also known as iRGD or certepetide) is a cyclic, nine-amino-acid peptide (CRGDKGPDC) designed to exploit the tumor microenvironment to enhance the delivery of co-administered therapeutics.[5][6][7] It operates through a unique, multi-step mechanism known as the C-end Rule (CendR) pathway, which culminates in binding to NRP-1 to activate a temporary drug transport conduit into solid tumors.[6][8][9]

This technical guide provides an in-depth examination of the this compound and NRP-1 interaction, detailing the underlying mechanism, associated signaling, quantitative data from preclinical and clinical studies, and key experimental protocols.

The CendR Mechanism of Action: A Step-by-Step Process

The this compound peptide is a bifunctional molecule that sequentially interacts with two distinct receptors on the tumor vasculature to activate a potent transport pathway.[6][10] This process transforms the solid tumor microenvironment into a temporary conduit, facilitating deeper and more effective penetration of co-administered anti-cancer agents.[5][6]

The mechanism can be broken down into three primary steps:

-

Tumor Homing and Integrin Binding: this compound contains an arginine-glycine-aspartic acid (RGD) motif. This motif allows it to selectively bind to αvβ3 and αvβ5 integrins, which are overexpressed on endothelial cells within the tumor vasculature but not typically on healthy blood vessels.[5][11][12] This initial binding event anchors the peptide to the target tissue.

-

Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, this compound is subjected to proteolytic cleavage by enzymes, such as furin-like proteases, that are present in the tumor microenvironment.[8][12] This cleavage event exposes a cryptic C-terminal R/KXXR/K consensus motif, specifically the CendR fragment.[1][8][11] The strict requirement for the C-terminal exposure of this basic residue is the cornerstone of the "C-end Rule".[1][8]

-

NRP-1 Binding and Pathway Activation: The newly exposed CendR motif has a high affinity for the b1 domain of Neuropilin-1.[1] The binding of the CendR fragment to NRP-1 initiates a transcellular transport pathway.[5][8] This active transport process, which resembles macropinocytosis, facilitates the extravasation of this compound and any co-administered therapeutic agents from the blood vessels into the surrounding tumor tissue.[5][8]

Signaling Pathways and Cellular Effects

NRP-1 functions primarily as a co-receptor, modulating and enhancing the signaling of its binding partners, most notably Vascular Endothelial Growth Factor (VEGF) and Semaphorins (SEMA).[2][4] When this compound's CendR motif binds to NRP-1, it triggers a cascade of events leading to increased vascular permeability and tissue penetration.

-

Internalization Pathway: The interaction of multivalent CendR peptides with NRP-1 initiates an endocytic process that shares features with macropinocytosis. This results in the internalization of the receptor-ligand complex along with extracellular solutes and co-administered drugs.[13] This process is an active, energy-dependent form of transport.[8]

-

Vascular Permeability: The binding of CendR peptides to NRP-1 is known to induce vascular leakage.[1] This effect is analogous to the function of VEGF-A165, which also possesses a C-terminal CendR-like sequence that interacts with NRP-1 to regulate permeability.[1]

-

Downstream Signaling: While the specific downstream signaling cascade activated by this compound is not fully elucidated, NRP-1 is known to modulate several key pathways when engaged by its ligands. As a co-receptor for VEGFR2, NRP-1 can enhance VEGF-mediated signaling, potentially involving the activation of ERK, Akt, and p38 MAPK pathways.[14] By activating NRP-1, this compound likely hijacks these existing signaling platforms to induce the conformational changes and cellular processes required for transcytosis.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Dose | Plasma Half-life | Mean Drug Exposure (AUC₀-inf) | Reference |

| Mice | N/A | ~25 minutes | N/A | [5] |

| Cynomolgus Monkeys | 5 mg/kg (IV) | ~55 minutes | 28,230 hrng/mL | [5] |

| Cynomolgus Monkeys | 50 mg/kg (IV) | ~55 minutes | 421,119 hrng/mL | [5] |

| Human Patients | N/A | ~2 hours | N/A | [5] |

Data compiled from a 2023 study on the pharmacokinetics of this compound.[5]

Table 2: Clinical Efficacy of this compound in Metastatic Pancreatic Cancer (Phase 1 Trial)

| Metric | Result | Patient Cohort | Reference |

| Overall Response Rate (ORR) | 59% | 29 patients (efficacy population) | [10][15] |

| Objective Response | 17 of 29 patients (1 complete, 16 partial) | 29 patients (efficacy population) | [15] |

| Median Progression-Free Survival (PFS) | 8.8 months | 19 patients (single institution cohort) | [10] |

| Median Overall Survival (mOS) | 13.2 months | 29 patients (efficacy population) | [16] |

Data from a first-in-human, open-label, multicenter, phase 1 study of this compound in combination with nab-paclitaxel and gemcitabine.[10][15]

Table 3: Preclinical Tumor Penetration and Distribution

| Experiment | Model | Result | Reference |

| Tissue Distribution of [³H]-Cend-1 | 4T1 Mammary Carcinoma Mouse Model | Significant [³H]-Cend-1 retained in tumors for several hours post-administration, while cleared from most healthy tissues by 3 hours. | [5] |

| Tumor Penetration Activity Duration | Hepatocellular Carcinoma (HCC) Mouse Model | Tumor penetration activity remained elevated for at least 24 hours after a single this compound injection. | [5] |

| Co-administered Tracer Accumulation | N/A | Intravenously injected this compound increased the levels of co-administered Evans blue approximately threefold. | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the this compound/NRP-1 system.

Peptide-Receptor Binding Assay (ELISA-based)

This protocol determines the binding affinity of this compound (or its CendR fragment) to purified NRP-1 protein.

-

Objective: To quantify the dissociation constant (Kd) of the peptide-receptor interaction.

-

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant human NRP-1 protein

-

Biotinylated this compound or CendR peptide

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

-

-

Methodology:

-

Coating: Coat wells of a 96-well plate with recombinant NRP-1 (e.g., 1-5 µg/mL in carbonate coating buffer) and incubate overnight at 4°C.

-

Washing & Blocking: Wash plates three times with wash buffer. Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Peptide Incubation: Wash plates again. Add serial dilutions of biotinylated this compound/CendR peptide to the wells and incubate for 1-2 hours at room temperature.

-

Detection: Wash plates. Add Streptavidin-HRP conjugate and incubate for 1 hour.

-

Development: Wash plates. Add TMB substrate and incubate in the dark until sufficient color develops (5-30 minutes).

-

Stopping & Reading: Stop the reaction with stop solution. Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot absorbance versus peptide concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd.

-

In Vivo Tumor Penetration and Distribution Assay

This protocol assesses the ability of this compound to enhance the accumulation of a co-administered agent within a tumor in a live animal model.

-

Objective: To visualize and quantify the increase in tumor penetration mediated by this compound.

-

Materials:

-

Tumor-bearing mice (e.g., orthotopic 4T1 mammary carcinoma or DU145-PSMA prostate cancer models).[5][17]

-

This compound peptide solution.

-

Tracer agent: Evans blue dye, a gadolinium-based contrast agent for MRI, or a radiolabeled payload (e.g., [³H]-Cend-1).[5]

-

Anesthesia and surgical tools for tissue collection.

-

Imaging equipment (e.g., MRI scanner, fluorescence scanner) or radioactivity counter (e.g., scintillation counter, autoradiography equipment).

-

-

Methodology:

-

Animal Model: Establish tumors in mice until they reach a specified volume.[17] For example, inoculate nude mice with 5 × 10⁶ cells in Matrigel.[18]

-

Administration: Divide mice into control and treatment groups. Administer this compound (e.g., via intravenous tail-vein injection) to the treatment group, followed by the tracer agent to all groups. The control group receives only the tracer agent.

-

Time Course: Euthanize mice at various time points post-injection (e.g., 30 minutes, 3 hours, 24 hours).[5]

-

Tissue Collection & Analysis:

-

For Evans Blue: Perfuse animals with saline to remove blood from vasculature. Excise tumors and healthy organs. The amount of dye can be quantified by spectrophotometry after extraction or visualized in frozen tissue sections.

-

For Radiolabeled Tracers: Excise tumors and organs. Measure radioactivity using a gamma or liquid scintillation counter. Alternatively, perform quantitative whole-body autoradiography (QWBA) on frozen sections.[5]

-

-

Data Analysis: Compare the concentration or signal intensity of the tracer in the tumors of this compound treated mice versus control mice. Express results as percent injected dose per gram of tissue (%ID/g) or fold-increase in accumulation.

-

Cellular Internalization Assay (Confocal Microscopy)

This protocol visualizes the uptake of this compound into NRP-1 expressing cells.

-

Objective: To confirm and characterize the internalization of this compound following receptor binding.

-

Materials:

-

NRP-1 positive cell line (e.g., PPC1 prostate cancer cells).[1]

-

Fluorescently labeled this compound peptide (e.g., FITC-Cend-1).

-

Glass-bottom culture dishes or chamber slides.

-

Nuclear stain (e.g., DAPI).

-

Lysosomal marker (e.g., LysoTracker Red) (optional).

-

Confocal microscope.

-

-

Methodology:

-

Cell Seeding: Seed NRP-1 positive cells onto glass-bottom dishes and allow them to adhere overnight.

-

Incubation: Incubate the cells with fluorescently labeled this compound at 37°C for a specified time course (e.g., 30 minutes, 1 hour, 4 hours). A control incubation should be performed at 4°C to allow surface binding but prevent active internalization.

-

Washing: Gently wash the cells with cold PBS to remove unbound peptide.

-

Staining: Fix the cells (e.g., with 4% paraformaldehyde) if desired. Stain the nuclei with DAPI. If co-localizing with lysosomes, incubate with LysoTracker before fixation.

-

Imaging: Acquire z-stack images using a confocal microscope to distinguish between membrane-bound and internalized peptide.

-

Analysis: Analyze images to observe the intracellular localization of the fluorescent peptide. Co-localization analysis with organelle markers can determine the trafficking pathway.

-

Visualizations: Pathways and Workflows

This compound/NRP-1 Activation and Transport Pathway

Caption: The this compound sequential binding and activation pathway for tumor drug delivery.

Logical Diagram of the CendR Mechanism

Caption: Logical workflow of the CendR mechanism from circulation to tumor penetration.

Experimental Workflow: In Vivo Tumor Penetration Assay

Caption: A generalized workflow for an in vivo tumor penetration experiment.

Conclusion

The interaction between the this compound peptide and the Neuropilin-1 receptor represents a sophisticated and highly specific mechanism for overcoming the physical barriers of solid tumors. By leveraging the unique enzymatic and receptor expression profile of the tumor microenvironment, the CendR pathway creates a transient "superhighway" for co-administered therapeutics, enhancing their concentration at the site of action. The promising preclinical and early clinical data underscore the potential of this approach to significantly improve the therapeutic index of a wide range of anti-cancer agents. For drug development professionals, understanding the technical nuances of this system—from receptor binding kinetics to the downstream transport machinery—is paramount for designing the next generation of targeted and effective cancer therapies.

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]

- 3. Neuropilin 1 - Wikipedia [en.wikipedia.org]

- 4. Neuropilin-1 promotes human glioma progression through potentiating the activity of the HGF/SF autocrine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | C35H57N13O14S2 | CID 134611625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CendR - Wikipedia [en.wikipedia.org]

- 9. ir.lisata.com [ir.lisata.com]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

The Cend-1 Peptide: A Structural and Mechanistic Guide for Drug Development

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cend-1 peptide, also known as iRGD, is a cyclic nine-amino-acid peptide with the sequence CRGDKGPDC.[1][2] It has emerged as a promising agent for enhancing the delivery of anti-cancer drugs to solid tumors.[1] This is attributed to its unique bifunctional mechanism that first targets the tumor vasculature and then activates a transport pathway to increase tumor penetration.[3] This technical guide provides a comprehensive overview of the structural analysis of the this compound peptide, its mechanism of action, and key experimental data and protocols relevant to its development as a cancer therapeutic.

Structural Characteristics

The this compound peptide is a cyclic nonapeptide with a disulfide bond between the two cysteine residues.[4][5] This cyclic structure is crucial for its stability and biological activity. The peptide incorporates the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif, which is known to bind to αv integrins.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | cyclo(CRGDKGPDC) |

| Molecular Formula | C35H57N13O14S2 |

| Average Molecular Weight | 992.1 g/mol |

| Disulfide Bridge | Cys1-Cys9 |

Mechanism of Action: A Dual-Targeting Approach

The tumor-penetrating activity of this compound is a sequential, two-step process involving two distinct receptors: αv integrins and Neuropilin-1 (NRP-1).[6][3]

-

Tumor Vasculature Targeting: The RGD motif within the this compound peptide selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on the endothelial cells of tumor blood vessels.[1][2] This initial binding event localizes the peptide to the tumor microenvironment.

-

Activation of the CendR Pathway: Following integrin binding, the this compound peptide is proteolytically cleaved. This cleavage exposes a C-terminal R/KXXR/K motif, known as the C-end Rule (CendR) motif.[7] The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[7] This interaction triggers a temporary increase in vascular permeability and activates a bulk transport pathway, facilitating the extravasation and deeper penetration of co-administered anti-cancer agents into the tumor tissue.[1][2]

Quantitative Data

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated that this compound has a relatively short plasma half-life but exhibits sustained retention in tumors.[8][9]

Table 2: Mean Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Cmax (ng/mL) | T½ (min) | AUC (ng·h/mL) |

| Mouse | 5 mg/kg | 10,500 | ~25 | 2,300 |

| Rat | 2 mg/kg | 4,800 | ~30 | 1,200 |

| Dog | 2 mg/kg | 6,200 | ~40 | 1,800 |

| Monkey | 2 mg/kg | 5,500 | ~55 | 1,600 |

Data adapted from various preclinical studies.

Clinical Trial Data

A Phase 1 clinical trial of this compound in combination with gemcitabine and nab-paclitaxel for metastatic pancreatic ductal adenocarcinoma has shown promising results.[10][11]

Table 3: Efficacy Results from Phase 1 Clinical Trial of this compound

| Parameter | Result |

| Overall Response Rate (ORR) | 59% |

| Median Progression-Free Survival (PFS) | 8.8 months |

| Median Overall Survival (OS) | 13.2 months |

Data from a single-institution cohort of the Phase 1 trial.[10]

Experimental Protocols

Quantitative Whole-Body Autoradiography (QWBA)

Objective: To determine the tissue distribution and tumor accumulation of radiolabeled this compound.

Methodology:

-

Radiolabeling: this compound is radiolabeled, typically with tritium ([³H]) or carbon-14 ([¹⁴C]).[12]

-

Animal Model: Tumor-bearing mice (e.g., with orthotopic 4T1 mammary carcinoma) are used.[8]

-

Administration: The radiolabeled this compound is administered intravenously.

-

Sample Collection: At various time points post-administration, animals are euthanized and frozen.

-

Sectioning: Whole-body cryosections are prepared using a microtome.

-

Imaging: The sections are exposed to a phosphor imaging plate, and the distribution of radioactivity is quantified.[12]

Cell Internalization Assay

Objective: To visualize and quantify the uptake of this compound into cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines known to express αv integrins and NRP-1 are cultured.

-

Labeling: this compound is conjugated to a fluorescent dye (e.g., FITC).

-

Incubation: The fluorescently labeled this compound is incubated with the cells for various time periods.

-

Washing: Extracellular peptide is removed by washing.

-

Imaging: Cellular uptake is visualized using confocal microscopy or quantified by flow cytometry.

Conclusion

The this compound peptide represents a novel and promising strategy to overcome the challenge of poor drug penetration into solid tumors. Its well-defined structure and unique dual-receptor mechanism of action provide a solid foundation for its continued development. The data from preclinical and clinical studies are encouraging, and the experimental protocols outlined in this guide can serve as a valuable resource for researchers in the field of oncology drug development. Further investigation into the structural determinants of its activity and optimization of its therapeutic potential are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. path.ox.ac.uk [path.ox.ac.uk]

- 4. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [68Ga]Ga-DOTA-CEND1: A Novel PET Cyclic Peptide Tracer for Noninvasive Imaging of Neuropilin-1 Expression in Pan-Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 9. QWBA Studies • Frontage Laboratories [frontagelab.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

Cend-1: A Technical Deep Dive into Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cend-1, also known as certepetide or iRGD, is a first-in-class cyclic peptide designed to enhance the delivery of co-administered anti-cancer agents directly into solid tumors. By targeting specific receptors in the tumor microenvironment, this compound transiently increases tumor permeability, offering a novel strategy to improve the therapeutic index of various cancer treatments. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of this compound, compiled from preclinical and clinical data. It details the experimental protocols utilized in key studies and presents quantitative data in structured tables for clear interpretation. Furthermore, this document visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's mechanism and evaluation process.

Mechanism of Action: The CendR Pathway

This compound is a nine-amino-acid cyclic peptide (CRGDKGPDC) that facilitates drug delivery through a unique three-step mechanism known as the CendR (C-end Rule) pathway.[1][2]

-

Tumor Vasculature Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within this compound selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells.[3][4] This initial binding event anchors the peptide to the tumor vasculature.

-

Proteolytic Cleavage: Upon binding to integrins, this compound undergoes proteolytic cleavage by tumor-associated proteases.[2][3] This cleavage exposes a cryptic C-terminal motif, the CendR fragment (R/KXXR/K).[2]

-

Activation of Tumor Penetration: The newly exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature.[3][4] This interaction triggers a temporary increase in vascular permeability and activates a transport pathway, allowing co-administered drugs to extravasate and penetrate deep into the tumor tissue.[2][3]

Figure 1: this compound Mechanism of Action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species and in humans, demonstrating a relatively short plasma half-life.

Preclinical Pharmacokinetics

Non-GLP studies have evaluated the in vivo pharmacokinetic profile of this compound following a single intravenous infusion in mice, rats, dogs, and monkeys.[5][6] The key parameters are summarized in the table below.

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | CL (mL/h/kg) | Vdss (mL/kg) |

| Mouse | 1.5 | 3,130 | 800 | 0.42 | 1,880 | 660 |

| 4.5 | 10,200 | 2,740 | 0.41 | 1,640 | 560 | |

| 13.5 | 29,800 | 8,360 | 0.43 | 1,610 | 570 | |

| Rat | 1 | 2,230 | 580 | 0.50 | 1,730 | 730 |

| 5 | 11,200 | 3,110 | 0.48 | 1,610 | 620 | |

| 50 | 113,000 | 33,500 | 0.52 | 1,490 | 630 | |

| Dog | 1 | 1,940 | 1,020 | 0.67 | 980 | 560 |

| 5 | 10,800 | 5,550 | 0.69 | 900 | 480 | |

| 50 | 111,000 | 60,600 | 0.73 | 830 | 470 | |

| Monkey | 1 | 2,650 | 1,180 | 0.88 | 850 | 620 |

| 5 | 13,300 | 6,560 | 0.95 | 760 | 560 | |

| 50 | 134,000 | 71,900 | 0.98 | 700 | 530 | |

| Data presented as mean values. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state. |

Clinical Pharmacokinetics

A Phase 1, open-label, multicenter study (NCT03517176) evaluated the safety, tolerability, and biological activity of this compound in patients with metastatic pancreatic ductal adenocarcinoma (PDAC).[7][8][9] In this study, the plasma half-life of this compound in patients was approximately 2 hours.[5] The pharmacokinetic properties were assessed before and during combination therapy with nab-paclitaxel and gemcitabine.[6]

Biodistribution

Preclinical studies have investigated the tissue distribution of this compound, demonstrating selective accumulation and retention in tumors.

Quantitative Whole-Body Autoradiography (QWBA)

The biodistribution of [³H]-Cend-1 was assessed in female BALB/c mice bearing orthotopic 4T1 mammary carcinoma tumors following a single intravenous administration of 5 mg/kg.[5]

Experimental Protocol:

-

Animal Model: Female BALB/c mice with orthotopically implanted 4T1 mammary carcinoma cells.

-

Radioligand: [³H]-Cend-1.

-

Dose and Administration: A single intravenous dose of 5 mg/kg.

-

Tissue Collection: Tissues were collected at 0.5, 3, and 8 hours post-administration.

-

Analysis: Quantitative Whole-Body Autoradiography (QWBA) and quantitative radioactivity analysis of perfused tissues.

Results: [³H]-Cend-1 localized to the tumor and several healthy tissues shortly after administration.[5] However, it was cleared from most healthy tissues by 3 hours post-administration.[5] Notably, tumors retained significant levels of [³H]-Cend-1 for several hours despite its rapid systemic clearance.[5]

| Tissue | 0.5 h (%ID/g) | 3 h (%ID/g) | 8 h (%ID/g) |

| Tumor | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.4 ± 0.1 |

| Blood | 2.1 ± 0.3 | 0.2 ± 0.1 | 0.1 ± 0.0 |

| Heart | 0.8 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Lungs | 2.0 ± 0.3 | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Liver | 1.8 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.0 |

| Kidneys | 12.0 ± 1.5 | 1.5 ± 0.3 | 0.6 ± 0.1 |

| Spleen | 0.8 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Muscle | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Brain | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Data are presented as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation (n=5 mice per timepoint). |

Experimental Protocols and Workflows

Preclinical Pharmacokinetic Study Workflow

The workflow for determining the preclinical pharmacokinetic parameters of this compound typically involves the following steps.

Figure 2: Preclinical Pharmacokinetic Study Workflow.

Clinical Trial Protocol (NCT03517176)

The Phase 1 clinical trial of this compound in combination with gemcitabine and nab-paclitaxel followed a structured protocol to assess safety and preliminary efficacy.[4][7]

Protocol Summary:

-

Study Design: Open-label, multicenter, dose-escalation study.[7]

-

Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma.[8]

-

Treatment Regimen:

-

Primary Endpoints: Safety, tolerability, and biologic activity.[7]

-

Secondary Endpoints: Pharmacokinetics and preliminary efficacy.[7]

Figure 3: Phase 1 Clinical Trial Workflow (NCT03517176).

Duration of Action

Despite its short plasma half-life, this compound exhibits a prolonged pharmacodynamic effect. In preclinical models of hepatocellular carcinoma, the tumor penetration activity of this compound remained elevated for at least 24 hours after a single injection.[5] This sustained effect suggests that even with intermittent dosing, this compound can create a lasting window of enhanced tumor permeability for co-administered therapies.

Conclusion

This compound demonstrates a favorable pharmacokinetic and biodistribution profile, characterized by rapid systemic clearance and specific, sustained accumulation in tumors. The preclinical data across multiple species, along with the initial clinical findings, support its mechanism of action in modulating the tumor microenvironment to enhance the delivery of concomitant anti-cancer drugs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound in oncology. The prolonged duration of its tumor-penetrating effect is a particularly compelling feature that warrants further exploration in optimizing combination therapy regimens.

References

- 1. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dual αV-integrin and neuropilin-1 targeting peptide this compound plus nab-paclitaxel and gemcitabine for the treatment of metastatic pancreatic ductal adenocarcinoma: a first-in-human, open-label, multicentre, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Efficacy of Cend-1

Cend-1, a novel cyclic peptide also known as iRGD, has emerged as a promising agent for enhancing the delivery of co-administered anticancer drugs into solid tumors. This guide provides an in-depth overview of the preclinical data supporting the efficacy of this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: The CendR Pathway

This compound's therapeutic potential is rooted in its ability to selectively increase the permeability of tumor vasculature and parenchyma to co-administered therapeutic agents. This is achieved through a unique three-step mechanism:

-

Tumor Homing and Initial Binding: this compound possesses an Arg-Gly-Asp (RGD) motif that facilitates its initial binding to αv integrins (specifically αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells.[1][2]

-

Proteolytic Cleavage and CendR Motif Exposure: Following binding to integrins, this compound is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][4]

-

NRP-1 Binding and Pathway Activation: The exposed CendR fragment then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment.[5][6] This interaction triggers a transport pathway that increases the extravasation and penetration of co-administered drugs deep into the tumor tissue.[2][3][7]

Signaling and Transport Pathway

The binding of the CendR fragment to NRP-1 initiates a cascade of events leading to enhanced tumor penetration. This signaling pathway is crucial for the therapeutic effect of this compound.

Preclinical Efficacy Data

Numerous preclinical studies have demonstrated the ability of this compound to enhance the efficacy of various chemotherapeutic agents across different tumor models. The co-administration of this compound leads to increased intratumoral drug concentration and, consequently, improved therapeutic outcomes.

Table 1: Enhanced Antitumor Efficacy with this compound in Preclinical Models

| Tumor Model | Co-administered Drug | Key Efficacy Endpoints | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) Mouse Model | Gemcitabine | Significantly increased tumor growth inhibition and prolonged survival compared to gemcitabine alone. | [8] |

| Breast Cancer Mouse Model | Doxorubicin | Enhanced doxorubicin accumulation in tumors, leading to greater tumor regression. | [8] |

| Prostate Cancer Mouse Model | Paclitaxel | Improved therapeutic efficacy and reduced tumor burden. | [8] |

| Hepatocellular Carcinoma (HCC) Mouse Model | Evans Blue / Gadolinium | Tumor penetration activity remained elevated for at least 24 hours after a single this compound injection. | [7][9] |

| Various Mouse Models | - | iRGD (this compound) potently inhibits spontaneous metastasis in a CendR- and NRP-1-dependent manner. | [10] |

Table 2: Pharmacokinetic Profile of this compound in Preclinical Models

| Animal Model | Dose | Plasma Half-life | Tumor Retention | Reference |

| Mice | Intravenous Infusion | ~25 minutes | Significant retention for several hours post-administration. | [9] |

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to evaluate the efficacy of this compound.

-

Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used. Human cancer cell lines (e.g., human breast, prostate, or pancreatic adenocarcinoma cells) are implanted subcutaneously or orthotopically to establish tumors.[8]

-

Dosing Regimen:

-

This compound (iRGD) is administered intravenously.

-

The chemotherapeutic agent is co-injected with this compound.

-

Control groups receive the chemotherapeutic agent alone, this compound alone, or a vehicle control.

-

-

Efficacy Assessment:

-

Tumor volumes are measured periodically with calipers.

-

Animal survival is monitored and recorded.

-

At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

-

-

Methodology:

-

Mice bearing established tumors are treated with a fluorescently labeled drug or a tracer molecule (e.g., Evans blue) with or without this compound.

-

At specific time points after administration, tumors are harvested, sectioned, and analyzed by fluorescence microscopy.

-

Alternatively, drug concentrations in tumor homogenates can be quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

-

-

Workflow Diagram:

Conclusion

Preclinical studies provide robust evidence for the efficacy of this compound as a tumor-penetrating peptide that enhances the delivery and therapeutic activity of co-administered anticancer agents. The well-defined mechanism of action, involving sequential binding to αv integrins and NRP-1, allows for specific and potentiation of drug delivery to the tumor microenvironment. The quantitative data from various in vivo models consistently demonstrate improved tumor growth inhibition, increased intratumoral drug accumulation, and even antimetastatic effects. These compelling preclinical findings have paved the way for clinical investigations, with early clinical trial results in pancreatic cancer patients showing promising efficacy and a favorable safety profile.[11][12][13] Further research and clinical development are warranted to fully realize the potential of this compound in improving cancer therapy outcomes.

References

- 1. Enhancing Tumor Targeted Therapy: The Role of iRGD Peptide in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medpagetoday.com [medpagetoday.com]

- 12. Dual αV-integrin and neuropilin-1 targeting peptide this compound plus nab-paclitaxel and gemcitabine for the treatment of metastatic pancreatic ductal adenocarcinoma: a first-in-human, open-label, multicentre, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Cend-1-Induced Tumor Vascular Permeability for Enhanced Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solid tumors present a significant challenge for systemic cancer therapies due to their complex and often poorly permeable vasculature. The tumor microenvironment is characterized by high interstitial fluid pressure and a dense extracellular matrix, which collectively hinder the penetration and distribution of therapeutic agents. Cend-1, a cyclic peptide also known as iRGD, has emerged as a promising strategy to overcome these barriers. By specifically targeting the tumor vasculature, this compound induces a transient increase in vascular permeability, thereby enhancing the delivery and efficacy of co-administered anti-cancer drugs. This technical guide provides an in-depth overview of the core mechanism of this compound, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways involved.

The this compound Mechanism of Action: A Dual-Receptor Pathway

The action of this compound is a sequential, multi-step process that leverages the unique molecular landscape of the tumor microenvironment. It begins with tumor homing and culminates in the activation of a temporary transport pathway.[1][2]

-

Integrin Binding and Tumor Homing : this compound contains an Arginine-Glycine-Aspartic acid (RGD) motif. This motif facilitates the initial binding of the peptide to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells and some tumor cells.[2][3] This step anchors the peptide to the tumor vasculature.

-

Proteolytic Cleavage : Once bound to integrins, this compound is exposed to proteases, such as urokinase-type plasminogen activator (uPA), which are abundant in the tumor microenvironment. These enzymes cleave the peptide, exposing a cryptic C-terminal motif, R/KXXR/K.[4][5]

-

The C-end Rule (CendR) and Neuropilin-1 (NRP-1) Binding : The proteolytic cleavage reveals the CendR motif. The newly exposed C-terminal arginine or lysine residue enables the peptide fragment to bind to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF) that is also highly expressed on tumor vasculature.[4][5][6] This interaction is the critical trigger for increased permeability.

-

Induction of Vascular Permeability : The binding of the CendR motif to NRP-1 activates a signaling cascade that leads to a transient increase in vascular permeability, allowing co-administered drugs to extravasate from the blood vessels and penetrate deep into the tumor tissue.[6]

Signaling Pathway for this compound Induced Permeability

The binding of the CendR fragment to NRP-1 initiates an intracellular signaling cascade that culminates in the reorganization of the endothelial cell actin cytoskeleton. This process is thought to involve the activation of Src kinase, which then phosphorylates cortactin.[7][8] Phosphorylated cortactin promotes actin polymerization via the Arp2/3 complex, leading to the formation of transient gaps between endothelial cells and an increase in vascular leakiness.[1][7]

Quantitative Data on this compound Efficacy

The efficacy of this compound in enhancing vascular permeability and subsequent drug accumulation in tumors has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Preclinical Efficacy of this compound (iRGD)

| Model System | Co-administered Agent | Metric | Result |

| Mice with HCC | Evans blue dye | Tumor accumulation of dye | Approximately threefold increase compared to control.[9] |

| C6 Glioma Spheroids | Doxorubicin-Polymer Conjugate | Penetration depth into spheroid | 150 µm (iRGD co-administration) vs. 115 µm (RGD-conjugate alone).[3] |

| Mice with HCC | Gadolinium contrast agent | MRI signal in tumor | Significant increase in tumor/liver signal ratio, lasting at least 24h.[10] |

| Mice with Orthotopic 4T1 Mammary Carcinoma | [3H]-Cend-1 (radiolabeled) | Peptide retention in tumor | Significant retention for several hours post-administration, despite rapid systemic clearance.[11] |

Phase 1 Clinical Trial Data (Metastatic Pancreatic Cancer)

A first-in-human, open-label, multicentre, phase 1 study evaluated this compound in combination with nab-paclitaxel and gemcitabine.[12]

| Patient Cohort (n=29) | Metric | Result |

| Efficacy Population | Objective Response Rate (ORR) | 59% (1 complete response, 16 partial responses) |

| Efficacy Population | Median Overall Survival (OS) | 13.2 months |

| Safety Population (n=31) | Dose-Limiting Toxicities | None observed |

| Safety Population (n=31) | Most Common Grade 3/4 Adverse Events | Neutropenia (55%), Anemia (26%), Leukopenia (16%) |

Experimental Protocols

Quantifying the this compound-induced increase in vascular permeability is essential for preclinical evaluation. The Miles assay is a widely used, robust method for this purpose.

In Vivo Vascular Permeability Assessment: The Miles Assay

This protocol describes a modified Miles assay to quantify vascular leakage in a tumor-bearing mouse model following this compound administration.[13][14]

Objective: To measure the extravasation of Evans blue dye, which binds to serum albumin, from tumor blood vessels as an index of vascular permeability.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)

-

This compound (iRGD) peptide

-

Control peptide (optional, e.g., scrambled sequence)

-

Evans blue dye solution (e.g., 0.5% w/v in sterile PBS)

-

Anesthetic (e.g., isoflurane)

-

Formamide

-

Spectrophotometer or plate reader (620 nm absorbance)

-

Standard laboratory equipment (syringes, needles, tubes, tissue homogenizer)

Procedure:

-

Animal Preparation: Anesthetize tumor-bearing mice according to approved institutional protocols.

-

Treatment Administration:

-

Test Group: Administer this compound intravenously (e.g., via tail vein injection). Dosage and timing should be based on previous pharmacokinetic studies (e.g., 4 µmol/kg).[10]

-

Control Group: Administer an equivalent volume of sterile PBS or a control peptide.

-

-

Dye Injection: After a predetermined time following peptide injection (e.g., 10-30 minutes), administer a 0.5% Evans blue dye solution intravenously (e.g., 100 µL). The dye will circulate and bind to serum albumin.

-

Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes) to permit extravasation in permeable tissues.

-

Perfusion (Optional but Recommended): To remove intravascular dye, perform cardiac perfusion with PBS containing heparin until the effluent from the right atrium is clear. This step ensures that the measured dye is primarily from the extravascular space.

-

Tissue Harvesting: Euthanize the mice and carefully dissect the tumors and control organs (e.g., liver, muscle).

-

Dye Extraction:

-

Weigh the harvested tissues.

-

Place each tissue sample in a tube with a known volume of formamide (e.g., 1 mL per 100 mg of tissue).

-

Incubate at 55-60°C for 24-48 hours to extract the Evans blue dye from the tissue.

-

-

Quantification:

-

Centrifuge the tubes to pellet any tissue debris.

-

Transfer the supernatant (formamide containing the extracted dye) to a cuvette or a 96-well plate.

-

Measure the absorbance of the solution at 620 nm using a spectrophotometer. Use pure formamide as a blank.

-

Calculate the concentration of Evans blue using a standard curve and normalize the amount of dye per gram of tissue.

-

-

Data Analysis: Compare the normalized Evans blue concentration in tumors from the this compound treated group to the control group. A statistically significant increase in dye concentration in the this compound group indicates increased tumor vascular permeability.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a sophisticated and targeted approach to enhancing the delivery of therapeutics to solid tumors. Its unique mechanism, which exploits the proteolytic and receptor expression profile of the tumor microenvironment, allows for a specific increase in vascular permeability at the site of disease, potentially increasing the therapeutic index of co-administered drugs. The quantitative data from both preclinical models and early clinical trials are encouraging, demonstrating a significant and durable effect.

Future research will likely focus on several key areas:

-

Optimizing Combination Therapies: Identifying which classes of anti-cancer drugs (e.g., small molecules, antibodies, nanoparticles) benefit most from co-administration with this compound.

-

Biomarker Development: Investigating whether the expression levels of αv integrins and NRP-1 can predict patient response to this compound-enhanced therapy.

-

Expanding to Other Tumor Types: Evaluating the efficacy of this compound in a broader range of solid tumors known to overexpress the target receptors.

-

Randomized Controlled Trials: Conducting larger, randomized clinical trials to definitively establish the clinical benefit of adding this compound to standard-of-care chemotherapy regimens.

This guide provides the foundational knowledge for researchers and drug developers to understand and further investigate the potential of this compound as a transformative agent in cancer therapy.

References

- 1. Cortactin in cell migration and cancer at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-Penetrating iRGD Peptide Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Src phosphorylation of cortactin enhances actin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Molecular Blueprint of a Tumor-Penetrating Peptide: An In-Depth Guide to the Molecular Targets of iRGD

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Interactions of the iRGD Peptide.